Formoterol was first developed in the 1970s by the pharmaceutical company AstraZeneca and has since been utilized in various inhalation therapies. It is available in several formulations, including metered-dose inhalers and nebulizers.
rel-(R,S)-Formoterol falls under the category of beta-2 adrenergic agonists. These compounds are classified based on their affinity for beta-adrenergic receptors, specifically targeting the beta-2 subtype, which is predominantly found in bronchial smooth muscle.
The synthesis of rel-(R,S)-Formoterol involves several chemical reactions that can be categorized into two main approaches: asymmetric synthesis and racemic synthesis.
The synthesis typically starts with the preparation of a substituted phenol derivative, which undergoes alkylation to introduce the appropriate side chains. Subsequent steps involve functional group transformations such as reduction and acylation to yield the final product. The process may require purification steps like crystallization or chromatography to isolate the desired enantiomers.
rel-(R,S)-Formoterol has a complex molecular structure characterized by:
The three-dimensional structure can be analyzed using X-ray crystallography or NMR spectroscopy, providing insights into its conformational flexibility and interaction with beta-2 adrenergic receptors.
rel-(R,S)-Formoterol participates in various chemical reactions that are critical for its pharmacological activity:
The kinetics of receptor binding can be studied using radiolabeled ligands and competition assays to determine binding affinities and functional potencies.
The mechanism of action for rel-(R,S)-Formoterol involves:
Studies have shown that rel-(R,S)-Formoterol has a longer duration of action compared to other short-acting beta agonists, which is attributed to its high lipophilicity and receptor affinity.
Relevant analytical techniques such as high-performance liquid chromatography can be employed to assess purity and stability over time.
rel-(R,S)-Formoterol is primarily used in clinical settings for managing asthma and chronic obstructive pulmonary disease. Its long-lasting effects make it suitable for both acute relief and chronic management:
rel-(R,S)-Formoterol is a diastereomeric mixture of the long-acting β₂-adrenergic agonist formoterol, characterized by two chiral centers in its structure. Its molecular formula is C₁₉H₂₄N₂O₄, with a molecular weight of 344.4 g/mol [1] [5]. The core structure consists of a formanilide group linked to a β-hydroxyaminoethyl side chain, with a para-methoxyphenyl group attached to the aminoethyl segment. The IUPAC name is:N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[(1SR)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide [1] [7].
The "rel" prefix denotes the relative configuration between the two chiral centers, indicating that the stereochemistry is not specified as a single pure diastereomer but rather a mixture where the relative configuration between the chiral centers is controlled. This contrasts with racemic formoterol (marketed as (R,R/S,S)-formoterol), which contains equimolar amounts of the enantiomeric pair (R,R) and (S,S) [3] [10].
Table 1: Key Identifiers of rel-(R,S)-Formoterol
Property | Value |
---|---|
CAS Registry Number | 532414-36-1 |
Molecular Formula | C₁₉H₂₄N₂O₄ |
Molecular Weight | 344.4 g/mol |
IUPAC Name | N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[(1SR)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |
Formoterol possesses two chiral centers, theoretically yielding four stereoisomers: (R,R), (S,S), (R,S), and (S,R). The (R,R) and (S,S) isomers are enantiomers, while the (R,S) and (S,R) isomers are diastereomers of both the (R,R) and (S,S) forms [8] [9]. Diastereomers differ from enantiomers in that they are not mirror images and exhibit distinct physicochemical and biological properties [8].
Table 2: Stereochemical Profiles of Formoterol Isomers
Stereoisomer | Configuration | Receptor Affinity (β₂-AR) | Diastereomeric Relationship |
---|---|---|---|
(R,R) | Pure enantiomer | High (Kᵢ = 2.9 nM) | Enantiomer of (S,S); Diastereomer of (R,S)/(S,R) |
(S,S) | Pure enantiomer | Low (Kᵢ = 3100 nM) | Enantiomer of (R,R); Diastereomer of (R,S)/(S,R) |
(R,S) | Diastereomer | Not reported | Diastereomer of (R,R), (S,S), (S,R) |
(S,R) | Diastereomer | Not reported | Diastereomer of (R,R), (S,S), (R,S) |
rel-(R,S) | Mixture of (R,S)/(S,R) | Not reported | Defined by relative configuration |
Diastereomers exhibit distinct physicochemical behaviors due to differing three-dimensional spatial arrangements. Key differences include:
Receptor Binding Kinetics:The (R,R)-isomer’s high affinity arises from optimal hydrogen bonding between its (R)-configured hydroxy group and Ser¹³⁰ in the β₂-adrenoceptor’s binding pocket. In contrast, the (S,S)-isomer’s orientation disrupts this interaction [6] [3].
Metabolic Stability:Sulfation by human liver phenolsulfotransferase (PST) shows stereoselectivity. The Vₘₐₓ/Kₘ ratio for (S,S)-formoterol (0.74) is ~5-fold higher than for (R,R)-formoterol (0.151). The racemate (R,R/S,S) exhibits intermediate values (0.143), suggesting the (S,S)-isomer is metabolized faster [3].
Thermodynamic Behavior:While experimental data on melting points/solubility are limited for individual diastereomers, chiral purity significantly impacts pharmacological predictability. Impurities ≥0.1% in the distomer can alter dose-response curves [4].
Table 3: Comparative Properties of Formoterol Stereoisomers
Property | (R,R)-Isomer | (S,S)-Isomer | rel-(R,S)-Mixture |
---|---|---|---|
β₂-Adrenoceptor Binding (Kᵢ) | 2.9 nM | 3100 nM | Not reported |
PST Sulfation (Vₘₐₓ/Kₘ) | 0.151 | 0.74 | Not studied |
Bronchodilatory Activity | Potent (EC₅₀ = 20 nM) | Inactive | Expected intermediate |
Metabolic Fate | Slow sulfation | Rapid sulfation | Undefined |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5